Des(1-cyclohexanol) Venlafaxine-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Des(1-cyclohexanol) Venlafaxine-d6 is a deuterium-labeled analog of Des(1-cyclohexanol) Venlafaxine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice in drug development to study pharmacokinetics and metabolic profiles .

作用機序

Target of Action

Des(1-cyclohexanol) Venlafaxine-d6 is a deuterium-labeled form of Des(1-cyclohexanol) Venlafaxine . The primary target of this compound is similar to that of Venlafaxine, which is an antidepressant agent . Venlafaxine works by increasing the level of neurotransmitters in the synapse .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of serotonin and noradrenaline, thereby increasing their levels in the synapse . This results in enhanced neurotransmission, which can help alleviate symptoms of various psychiatric disorders .

Biochemical Pathways

It can be inferred that the compound affects the serotonin and noradrenaline reuptake pathways, given its mode of action .

Pharmacokinetics

this compound, being a deuterium-labeled compound, is used largely as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of this compound’s action would be expected to mirror those of Venlafaxine, given their similar structures and targets . This includes increased levels of serotonin and noradrenaline in the synapse, leading to enhanced neurotransmission .

生化学分析

Biochemical Properties

It is known that the compound is a deuterium-labeled version of Des(1-cyclohexanol) Venlafaxine . The presence of deuterium can potentially affect the interactions of the compound with enzymes, proteins, and other biomolecules .

Cellular Effects

As a deuterium-labeled compound, it may be used in studies to track and understand the effects of its parent compound, Des(1-cyclohexanol) Venlafaxine, on various types of cells and cellular processes .

Molecular Mechanism

It is known that deuterium-labeled compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Temporal Effects in Laboratory Settings

As a deuterium-labeled compound, it may be used in studies to track the stability, degradation, and long-term effects of its parent compound, Des(1-cyclohexanol) Venlafaxine .

Dosage Effects in Animal Models

As a deuterium-labeled compound, it may be used in studies to understand the dosage effects of its parent compound, Des(1-cyclohexanol) Venlafaxine .

Metabolic Pathways

As a deuterium-labeled compound, it may be used in studies to understand the metabolic pathways of its parent compound, Des(1-cyclohexanol) Venlafaxine .

Transport and Distribution

As a deuterium-labeled compound, it may be used in studies to understand the transport and distribution of its parent compound, Des(1-cyclohexanol) Venlafaxine .

Subcellular Localization

As a deuterium-labeled compound, it may be used in studies to understand the subcellular localization of its parent compound, Des(1-cyclohexanol) Venlafaxine .

準備方法

The preparation of Des(1-cyclohexanol) Venlafaxine-d6 typically involves chemical synthesis or deuteration reactions. . Industrial production methods for such compounds often require precise control of reaction conditions to ensure the incorporation of deuterium at the desired positions within the molecule.

化学反応の分析

Des(1-cyclohexanol) Venlafaxine-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Des(1-cyclohexanol) Venlafaxine-d6 has several scientific research applications:

Chemistry: It is used as a tracer in studies involving the quantitation of drug molecules.

Biology: It helps in understanding the metabolic pathways and pharmacokinetics of drugs.

Medicine: It is used in the development and testing of new pharmaceuticals.

Industry: It is employed in the production of stable isotope-labeled compounds for various applications

類似化合物との比較

Des(1-cyclohexanol) Venlafaxine-d6 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated analog, Des(1-cyclohexanol) Venlafaxine. Similar compounds include:

Venlafaxine-d6: Another deuterium-labeled analog used for similar research purposes.

O-Desmethyl Venlafaxine-d10: A stable isotope-labeled compound used in pharmacokinetic studies.

Deoxy Venlafaxine: An impurity of Venlafaxine used in research

This compound stands out due to its specific deuterium labeling, which provides unique insights into the drug’s pharmacokinetics and metabolism.

特性

IUPAC Name |

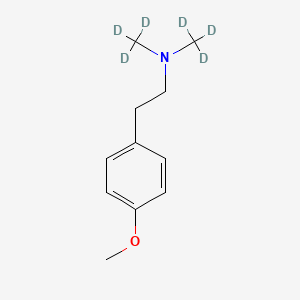

2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSZBHCYLIHECZ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747509 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330046-00-8 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)

![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)

![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)